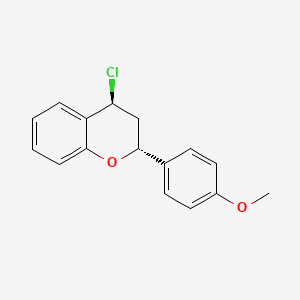
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is a chiral compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid.
Condensation Reaction: A condensation reaction is carried out to form the core benzopyran structure. This may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and chlorination reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as anti-inflammatory or antioxidant effects, making it a subject of interest in biological research.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where benzopyran derivatives have shown promise.
Industry
Industrially, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(4-methoxyphenyl)-2H-1-benzopyran: A similar compound lacking the chiral centers.
4-Chloro-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran: A compound with a hydroxyl group instead of a methoxy group.
4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzothiopyran: A sulfur analog of the compound.
Uniqueness
(2R,4S)-4-Chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific stereochemistry and the presence of both chlorine and methoxy functional groups. These features contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88214-58-8 |
|---|---|
Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
(2R,4S)-4-chloro-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H15ClO2/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16H,10H2,1H3/t14-,16+/m0/s1 |
InChI Key |
ZRNSQZUGEBMHNR-GOEBONIOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H](C3=CC=CC=C3O2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















